2-Ethylidene-4-methyloxazol-5(2H)-one

NMR Spectroscopy Oxazolone Tautomerism Structural Elucidation

2-Ethylidene-4-methyloxazol-5(2H)-one is a five-membered heterocyclic compound belonging to the 5(2H)-oxazolone (pseudoxazolone) class, characterized by an exocyclic ethylidene group at position 2 and a methyl group at position 4 of the oxazolone ring. This scaffold is widely recognized as a versatile synthetic building block for the preparation of heterocyclic and biologically relevant molecules, with a molecular weight of 125.13 g/mol and a molecular formula of C6H7NO2.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 13895-32-4
Cat. No. B577122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylidene-4-methyloxazol-5(2H)-one
CAS13895-32-4
Synonyms5(2H)-Oxazolone,2-ethylidene-4-methyl-(9CI)
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCC=C1N=C(C(=O)O1)C
InChIInChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3H,1-2H3/b5-3+
InChIKeyJSLWIMVZVNTXHV-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylidene-4-methyloxazol-5(2H)-one (CAS 13895-32-4): Procurement-Relevant Baseline Profile


2-Ethylidene-4-methyloxazol-5(2H)-one is a five-membered heterocyclic compound belonging to the 5(2H)-oxazolone (pseudoxazolone) class, characterized by an exocyclic ethylidene group at position 2 and a methyl group at position 4 of the oxazolone ring . This scaffold is widely recognized as a versatile synthetic building block for the preparation of heterocyclic and biologically relevant molecules, with a molecular weight of 125.13 g/mol and a molecular formula of C6H7NO2 .

Why Structural Isomers Like 4-Ethylidene-2-methyloxazol-5(4H)-one Cannot Substitute 2-Ethylidene-4-methyloxazol-5(2H)-one


The specific position of the exocyclic double bond (5(2H)-oxazolone) versus an endocyclic double bond (5(4H)-oxazolone) fundamentally determines the chemical reactivity, stability, and spectroscopic properties of these isomers, making simple substitution unreliable for reproducible synthetic outcomes [1]. The structural differentiation between 2-ethylidene-4-methyloxazol-5(2H)-one and its positional isomer, 4-ethylidene-2-methyloxazol-5(4H)-one (CAS 4974-23-6), is critical, as 5(2H)-oxazolones exhibit distinct long-range NMR coupling patterns and tautomeric behavior in the presence of bases like triethylamine that are not observed in their 5(4H)-counterparts [1].

Quantitative Differentiation Evidence for 2-Ethylidene-4-methyloxazol-5(2H)-one


Positional Isomeric Differentiation via Long-Range Proton NMR Coupling

A systematic NMR study demonstrates that 5(2H)-oxazolones, the class to which the target compound belongs, can be generated from 5(4H)-oxazolones via a base-induced double bond shift. This isomerization is confirmed by the appearance of a unique ⁵J coupling between the H2-2 protons and the 4-CCHₙ protons in the 5(2H)-isomer, a spectroscopic feature absent in the starting 5(4H)-oxazolone [1]. This provides a verifiable method to confirm the identity and isomeric purity of the target compound and distinguish it from its 5(4H)-counterpart.

NMR Spectroscopy Oxazolone Tautomerism Structural Elucidation

Validated Application Scenarios Based on Molecular Architecture


Synthetic Building Block for Heterocyclic Compound Libraries

Based on its class as a 5(2H)-oxazolone, this compound serves as a reactive scaffold for generating diverse heterocyclic libraries. The exocyclic double bond is a key site for reactions like Diels-Alder cycloadditions or ene reactions, and the methyl group at C4 can influence regioselectivity. The specific isomeric purity, confirmed by ¹H NMR [1], is the starting point for ensuring consistent synthetic outcomes, as the 5(4H)-isomer would lead to different products.

Reference Standard for Isomeric Purity in Pharmaceutical Process Control

Given the distinct NMR signature differentiating 5(2H)-oxazolones from their 5(4H)-tautomers [1], this compound can be used as a reference standard for analytical method development. Procurement of the characterized compound allows analytical labs to establish HPLC or NMR assays to monitor isomeric purity during the synthesis of more complex oxazolone-containing active pharmaceutical ingredients (APIs) or their intermediates, where the presence of the wrong isomer could be a critical impurity.

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